![molecular formula C7H12N2O B1384334 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one CAS No. 2060060-47-9](/img/structure/B1384334.png)

6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one

Descripción general

Descripción

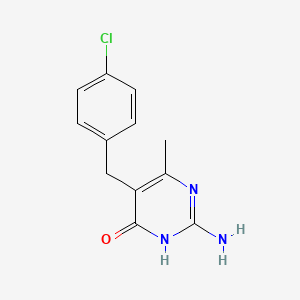

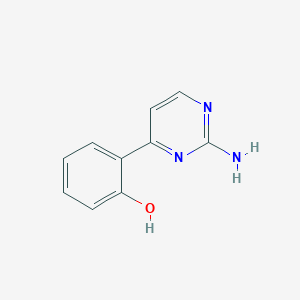

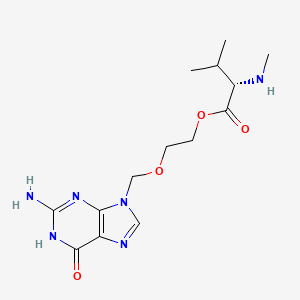

“6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one” is a chemical compound with the molecular formula C8H16ClNO. It is also known as 6-(aminomethyl)spiro[3.3]heptan-1-ol hydrochloride .

Synthesis Analysis

The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid was performed. Both four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO.ClH/c9-5-6-1-8(2-6)3-7(10)4-8;/h6-7,10H,1-5,9H2;1H .Physical And Chemical Properties Analysis

The compound has a molecular weight of 177.67 . . The physical form of the compound is a powder . It is recommended to be stored at 0-8 °C .Aplicaciones Científicas De Investigación

Synthesis and Structural Applications

1. Amino Acid Analogues and Drug Design 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, structurally related to 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one, have been synthesized. These novel amino acids contribute to the family of sterically constrained amino acids, useful in chemistry, biochemistry, and drug design (Radchenko et al., 2010).

2. Novel Compounds in Chemical Space Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate offers a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Biological and Pharmacological Research

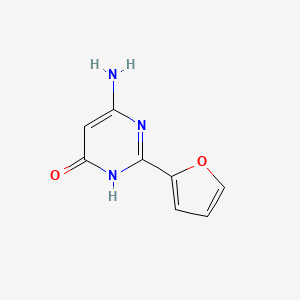

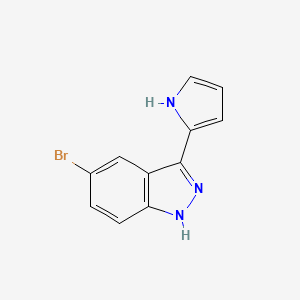

1. Antibacterial Activity Compounds structurally related to this compound demonstrated potent antibacterial activity against respiratory pathogens, including multidrug-resistant and quinolone-resistant strains (Odagiri et al., 2013).

2. JAK1-Selective Inhibitor A compound based on a similar structure functioned as a JAK1 selective inhibitor, showing potential in autoimmune disease models (Chough et al., 2018).

Chemical Transformations and Stability

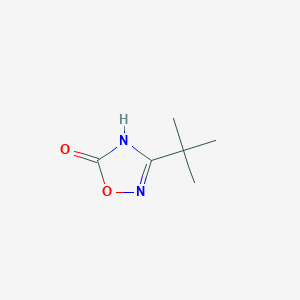

1. Reductive Cleavage and Transformations Treatment of certain related compounds with zinc in acetic acid led to cleavage of the N–O bond in the isoxazolidine ring, forming bi- or tricyclic lactams or lactones while retaining the three-membered ring (Molchanov et al., 2016).

2. Improved Synthesis and Solubility An improved synthesis of 2-oxa-6-azaspiro[3.3]heptane, a structurally related compound, as a sulfonic acid salt, yielded a more stable and more soluble product, enabling access to a wider range of reaction conditions (van der Haas et al., 2017).

Safety and Hazards

The compound is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), and serious eye damage/eye irritation (category 2A) . The safety precautions include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and washing thoroughly after handling . In case of accidental ingestion, skin contact, or eye contact, immediate medical attention is advised .

Propiedades

IUPAC Name |

6-(aminomethyl)-1-azaspiro[3.3]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c8-4-5-1-7(2-5)3-6(10)9-7/h5H,1-4,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMBOKRFRPORAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CC(=O)N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384254.png)

![6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384255.png)

![3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384262.png)